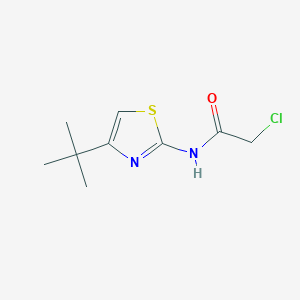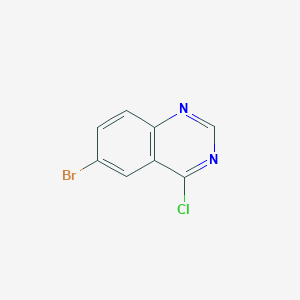
6-Bromo-4-chloroquinazoline
Overview
Description
6-Bromo-4-chloroquinazoline is a compound that has not been explicitly detailed in the provided papers. However, the papers discuss various bromoquinazoline derivatives, which are important intermediates in the synthesis of biologically active compounds, including tyrosine kinase inhibitors and anti-cancer drugs. These derivatives exhibit a range of activities, such as cytotoxicity against cancer cells and inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK) 10.
Synthesis Analysis
The synthesis of bromoquinazoline derivatives often involves multi-step reactions starting from readily available chemicals such as 4-bromoaniline. The Knorr synthesis is a notable method for preparing quinazoline derivatives, which includes condensation and cyclization reactions . Another approach involves the Skraup reaction, which uses glycerol and nitrobenzene as reagents . Additionally, bromomethylquinazolines can be synthesized through a process involving cyclization, ammoniation, and bromination, yielding significant amounts of the desired product10.
Molecular Structure Analysis
The molecular structure of bromoquinazoline derivatives is characterized by the presence of a quinazoline core with bromine and other substituents attached to it. The crystal structure of one such derivative, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with P-1 space group, and its packing was stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Bromoquinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . The bromine and chlorine atoms on these compounds make them reactive towards nucleophilic substitution reactions, which is useful in further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinazoline derivatives are influenced by their molecular structure. The presence of halogen atoms like bromine and chlorine can affect the compound's reactivity, boiling and melting points, and solubility. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
- Knorr Synthesis of Quinolinones : The Knorr synthesis, involving the condensation between β-keto esters and bromoaniline, followed by cyclization, is a method for preparing 6-bromo-2-chloro-4-methylquinoline. This process is important for creating materials useful in infectious disease research (Wlodarczyk et al., 2011).
Biological Activity and Applications
Antibacterial Properties : A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one showed promising antibacterial activity, highlighting the potential of this compound in addressing bacterial infections (Ouerghi et al., 2021).
Anticancer Properties : Derivatives of 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline have shown effectiveness in inhibiting the growth of various tumor cell lines, which could be significant for cancer research (Jantová et al., 2001).
Synthesis for Pharmacological Activities : Studies on the synthesis of various 6-bromoquinazolinone derivatives have explored their pharmacological importance, including anti-inflammatory and analgesic activities (Rajveer et al., 2010).
Advanced Chemical Synthesis Techniques
- Efficient Synthesis Methods : Innovative synthesis methods, such as one-pot three-component synthesis using KAl(SO4)2·12H2O (Alum) under microwave irradiation, have been developed for creating derivatives of 6-bromoquinazolines, showcasing advanced techniques in chemical synthesis (Mohammadi & Hossini, 2011).
Molecular Docking and Structural Analysis
Antimicrobial and Antimalarial Agents : The design and synthesis of new quinoline-based 1,2,3-triazoles, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, for antimicrobial and antimalarial applications, have been investigated, along with their molecular docking studies (Parthasaradhi et al., 2015).
Molecular Docking for Anticancer Properties : Molecular docking studies have been conducted on novel 6-aryl-2-styrylquinazolin-4(3H)-ones derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, evaluating their potential anticancer properties against various cell lines and bacteria (Agbo et al., 2015).
Mechanism of Action
Safety and Hazards
6-Bromo-4-chloroquinazoline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It has the signal word “Danger” and the hazard statements H301 - H315 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNDMNYNYLFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588152 | |
| Record name | 6-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38267-96-8 | |
| Record name | 6-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloro-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


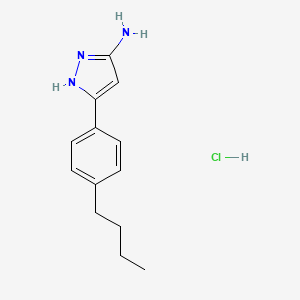
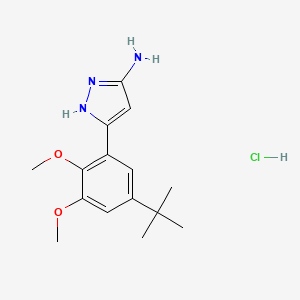
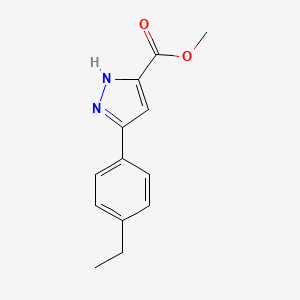
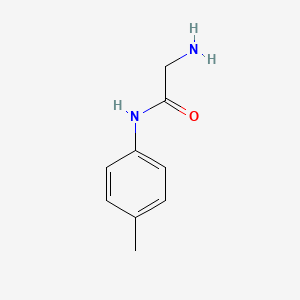

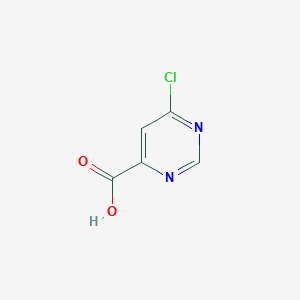
![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)
![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)
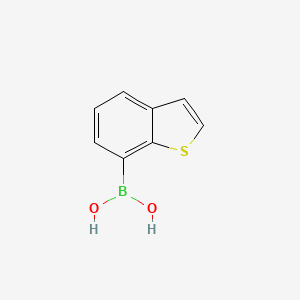
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)
